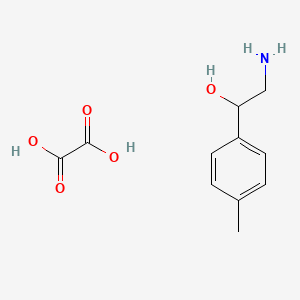

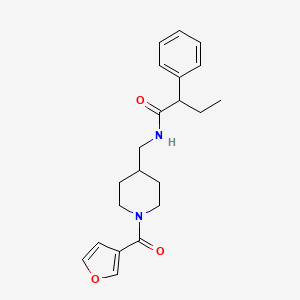

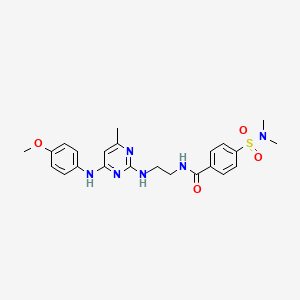

![molecular formula C16H13ClN2O3 B2720173 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one CAS No. 946363-26-4](/img/structure/B2720173.png)

4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves the use of 4-Chlorophenoxyacetyl chloride, which is used in the preparation of substituted acetophenone derivatives . A method for preparing 2-chloro-4-(4-chlorophenoxy)-hypnone, which might be related to the compound , involves reactions of two steps: firstly, m-dichlorobenzene is adopted as a raw material and the etherification reaction is carried out to p-chlorophenol salt under the catalysis of copper oxide or cupric salt to generate 3, 4’-dichloro-diphenyl ether, and then acylation reaction is carried out between the 3, 4’-dichloro-diphenyl ether and acylation reagent acetic anhydride or acetyl chloride .Chemical Reactions Analysis

The chemical reactions involving similar compounds like 4-Chlorophenoxyacetyl chloride have been studied. It was used in the preparation of substituted acetophenone derivatives .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like 4-Chlorophenoxyacetyl Chloride have been analyzed. It has a molecular weight of 205.04, a refractive index of 1.5486, a boiling point of 142 °C/17 mmHg, a melting point of 18.8 °C, and a density of 1.314 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Antimicrobial and Antituberculosis Agents

Research has demonstrated the synthesis and evaluation of quinoxaline derivatives, including those related to 4-[2-(4-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one, for their antimicrobial and antituberculosis properties. These compounds have shown promising results against Mycobacterium tuberculosis, suggesting potential applications in developing new treatments for tuberculosis. The study by Jaso et al. (2003) highlights the synthesis of 2-acetyl and 2-benzoyl-6(7)-substituted quinoxaline 1,4-di-N-oxide derivatives, which exhibited good antitubercular activity with low cytotoxicity, positioning them as valid leads for further research in antimicrobial applications Jaso, Zarranz, Aldana, & Monge, 2003.

Corrosion Inhibitors

Quinoxalines have also been studied for their potential as corrosion inhibitors. Zarrouk et al. (2014) conducted a theoretical study on the inhibition efficiencies of some quinoxaline compounds, including derivatives of this compound, as corrosion inhibitors for copper in nitric acid. This research offers insights into the relationship between the molecular structure of quinoxalines and their efficiency as corrosion inhibitors, laying the groundwork for their application in protecting metals from corrosion Zarrouk, Hammouti, Dafali, Bouachrine, Zarrok, Boukhris, & Al-Deyab, 2014.

Environmental Degradation Studies

The degradation of environmental pollutants is another area where related compounds have shown applicability. For instance, the study on the enhanced degradation of 2,4-dichlorophenoxyacetic acid by pre-magnetization Fe-C activated persulfate reveals the potential of quinoxaline derivatives in environmental remediation efforts. This research underscores the role of such compounds in improving the degradation and dechlorination of persistent herbicides, thus contributing to the development of more efficient and sustainable environmental clean-up technologies Li, Zhou, & Pan, 2018.

Safety and Hazards

Propiedades

IUPAC Name |

4-[2-(4-chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O3/c17-11-5-7-12(8-6-11)22-10-16(21)19-9-15(20)18-13-3-1-2-4-14(13)19/h1-8H,9-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLXLLQFYPAOFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC=CC=C2N1C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

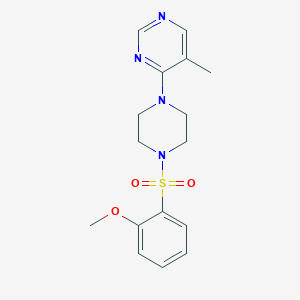

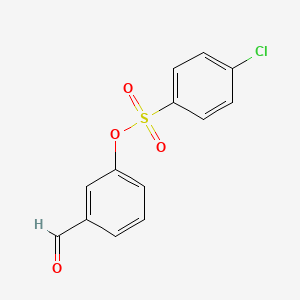

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2720105.png)

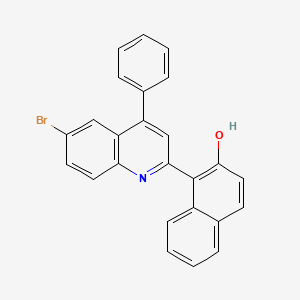

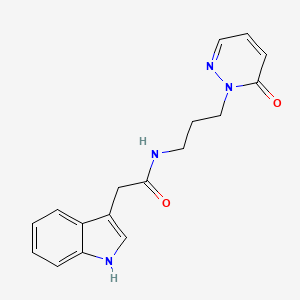

![(E)-1-((4-fluorophenyl)sulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)piperidine-4-carboxamide](/img/structure/B2720106.png)

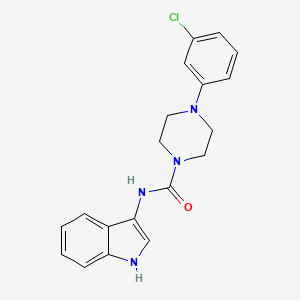

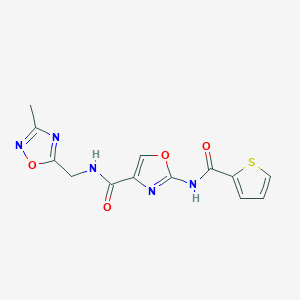

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2,6-difluorobenzamide](/img/structure/B2720109.png)

![2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1,1-dioxothiolan-3-yl]acetic acid](/img/structure/B2720113.png)